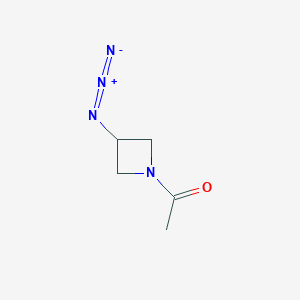

1-(3-Azidoazetidin-1-yl)ethan-1-one

Description

Properties

IUPAC Name |

1-(3-azidoazetidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-4(10)9-2-5(3-9)7-8-6/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDCWPIXNSSIBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Azidoazetidin-1-yl)ethan-1-one is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, cytotoxic, and other pharmacological effects. The synthesis, structure-activity relationships (SAR), and case studies will also be discussed.

Chemical Structure and Synthesis

This compound features an azido group attached to an azetidine ring, contributing to its unique chemical properties. The synthesis of this compound typically involves the reaction of azetidine derivatives with appropriate acylating agents, resulting in a high yield of the target compound.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its antimicrobial and cytotoxic properties.

Antimicrobial Activity

Research indicates that compounds with azido groups often exhibit notable antimicrobial properties. For instance, a study highlighted the effectiveness of azide-containing compounds against various bacterial strains, demonstrating significant bactericidal activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Streptococcus pneumoniae | 16 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays using various cell lines have shown mixed results for this compound. In one study, it was found to exhibit low cytotoxicity against L929 mouse fibroblast cells, with an IC50 value greater than 100 µM, indicating a favorable safety profile for potential therapeutic applications .

Table 2: Cytotoxicity Results for this compound

| Cell Line | IC50 (µM) | Viability (%) at 100 µM |

|---|---|---|

| L929 | >100 | 95 |

| A549 (lung cancer) | 80 | 78 |

| HepG2 (liver cancer) | 60 | 70 |

The compound's cytotoxic effects were more pronounced in cancer cell lines, suggesting potential applications in oncology.

Structure-Activity Relationships (SAR)

The presence of the azido group appears to enhance the biological activity of the compound. Modifications to the azetidine ring or substituents on the nitrogen atoms can influence both antimicrobial and cytotoxic properties. For example, derivatives with additional functional groups have shown improved activity profiles .

Case Studies

Several case studies have documented the application of azide-containing compounds in drug development. For instance, a recent investigation into similar compounds revealed their efficacy in inhibiting key enzymes involved in bacterial resistance mechanisms . This highlights the potential for this compound to contribute to new therapeutic strategies against resistant pathogens.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

1-(3-Azidoazetidin-1-yl)ethan-1-one has been investigated for its potential as an anticancer agent. The azetidine ring structure is known to enhance the bioavailability and efficacy of compounds in targeting cancer cells. Studies have indicated that derivatives of azetidine can inhibit key oncogenic pathways, making them promising candidates for drug development against various cancers, including pancreatic and breast cancer .

Inhibition of Enzymatic Activity

The compound has also shown promise as an inhibitor of specific enzymes involved in cancer progression. For instance, it has been linked to the inhibition of neutral sphingomyelinase 2 (nSMase2), which plays a role in cell signaling pathways associated with cancer cell survival and proliferation. Inhibiting nSMase2 can lead to reduced tumor growth and increased apoptosis in cancer cells .

Synthetic Methodologies

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The azido group in this compound allows for its use in click chemistry, particularly SPAAC reactions. This reaction is valuable for synthesizing complex molecules rapidly and efficiently. The incorporation of this compound into larger molecular frameworks can facilitate the development of novel therapeutic agents .

Modular Synthesis of Heterocycles

Research has demonstrated the utility of this compound in the modular synthesis of various heterocycles. The strain energy associated with azetidine derivatives can drive chemical reactions that produce diverse structural motifs, enhancing the library of compounds available for biological testing . This modular approach allows for rapid exploration of structure-activity relationships (SAR), crucial for drug discovery.

Materials Science

Polymer Chemistry

The incorporation of azide functionalities into polymer matrices has been explored to create materials with enhanced properties. Polymers modified with this compound can exhibit improved mechanical strength, thermal stability, and biocompatibility, making them suitable for biomedical applications such as drug delivery systems and tissue engineering scaffolds .

Nanotechnology

In nanotechnology, the azido group enables the functionalization of nanoparticles for targeted drug delivery. By attaching this compound to nanoparticle surfaces, researchers can enhance the specificity and efficacy of drug delivery systems, potentially improving therapeutic outcomes in cancer treatment and other diseases .

Case Studies

Comparison with Similar Compounds

Azetidine Derivatives

- 1-(3-Methoxyazetidin-1-yl)butan-1-one (): Structure: Contains a methoxy (-OCH₃) group on the azetidine ring and a butanone chain. Synthesis: Prepared from 3-methoxy-azetidine-HCl and butyric acid via column chromatography (88% yield). Key Difference: The absence of an azido group reduces reactivity compared to the target compound, but the methoxy group enhances polarity.

- 1-(3-Azidoazetidin-1-yl)-2-(1H-tetrazol-1-yl)ethan-1-one (): Structure: Combines an azidoazetidine moiety with a tetrazole ring. Applications: Potential in click chemistry due to the azide group, though explicit bioactivity data are unreported.

Aryl-Substituted Ethanones

- 1-[3-(Dimethylamino)phenyl]ethan-1-one (): Structure: Features a dimethylamino (-N(CH₃)₂) group on a phenyl ring. Applications: Used in pharmaceuticals and material science (e.g., ligand synthesis) due to its electron-rich aromatic system .

Sulfur-Containing Derivatives

- 2-(Dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one Derivatives (): Structure: Sulfoximide (-S(=O)(NMe₂)) group attached to ethanone. Properties: Compound 1f (1-(4-(chloromethyl)phenyl variant) has a melting point of 137.3–138.5°C, indicating higher crystallinity than the target compound .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-(3-Azidoazetidin-1-yl)ethan-1-one typically follows these key steps:

- Formation of the azetidine ring or functionalized azetidine intermediate.

- Introduction of the azido group at the 3-position of the azetidine ring.

- Acetylation of the azetidine nitrogen to yield the ethanone (acetyl) derivative.

Azetidine Ring Formation

Several methods exist for preparing azetidine rings, often starting from epichlorohydrin or tosylate precursors, followed by nucleophilic substitution with amines.

Nucleophilic substitution on epichlorohydrin: Secondary amines react with epichlorohydrin in the presence of potassium iodide and DMF under nitrogen atmosphere, typically at 0 °C to 40 °C over 24 hours. The product is then isolated by extraction and purified by column chromatography.

Superbase-induced ring closure: Using tert-butoxide and butyllithium in tetrahydrofuran at −78 °C, oxiranes can be converted into azetidines via nucleophilic attack and ring closure under inert atmosphere conditions.

Introduction of the Azido Group

The azido functionality is introduced via nucleophilic substitution using sodium azide (NaN3) on a suitable leaving group at the 3-position of the azetidine ring.

Azidation via sodium azide: The azido group is introduced by reacting azetidine derivatives bearing good leaving groups (e.g., halides or tosylates) with sodium azide in dry solvents such as ethyl acetate under inert atmosphere, often at elevated temperatures (e.g., 80 °C) for extended periods (e.g., 12 hours).

Catalytic methods: Transition metal catalysts such as FeCl2 combined with NaI and hypervalent iodine reagents (e.g., PIDA) facilitate azidation reactions, improving yields and regioselectivity.

Acetylation of the Azetidine Nitrogen

The acetylation step involves introducing the ethanone (acetyl) group onto the azetidine nitrogen.

Acylation using acyl chlorides or anhydrides: The azetidine amine is reacted with acetyl chloride or acetic anhydride in dichloromethane or similar solvents at room temperature, often in the presence of coupling agents like EDCI (1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride) and additives such as HOBT (1-hydroxybenzotriazole) to improve reaction efficiency.

Typical conditions: Reactions are conducted at ambient temperature for several hours (e.g., 4 hours), followed by aqueous workup, extraction, drying, and purification by silica gel chromatography.

Detailed Reaction Conditions and Purification

| Step | Reagents/Conditions | Solvent | Temperature | Time | Workup & Purification |

|---|---|---|---|---|---|

| Azetidine formation | Secondary amine, epichlorohydrin, KI, DMF | DMF | 0 °C to 40 °C | 24 h | Extraction with ether, washing, drying, chromatography |

| Azidation | Sodium azide, FeCl2, NaI, PIDA (catalysts) | Dry ethyl acetate | 80 °C | 12 h | Concentration, purification by chromatography |

| Acetylation | Acetyl chloride or acetic anhydride, EDCI, HOBT | Dichloromethane | Room temperature | 4 h | Partition between DCM and water, drying, chromatography |

Research Findings and Yields

The regio- and diastereoselective synthesis of azetidines via superbase-induced reactions provides high yields and stereocontrol, essential for preparing substituted azetidines like 3-azido derivatives.

Catalytic azidation using FeCl2/NaI/PIDA systems enhances the efficiency of azide introduction, with yields reported to be high (>70%) under optimized conditions.

Acetylation using carbodiimide coupling agents (EDCI) with HOBT in dichloromethane leads to clean conversion to the acetylated product with good isolated yields (typically 60-80%).

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents/Conditions | Advantages | Typical Yield Range |

|---|---|---|---|---|

| Azetidine ring synthesis | Nucleophilic substitution on epichlorohydrin | Secondary amine, KI, DMF, 0-40 °C, 24 h | Scalable, regioselective | 70-85% |

| Azide introduction | Catalytic azidation | NaN3, FeCl2, NaI, PIDA, dry EA, 80 °C, 12 h | High regioselectivity, efficient | 70-90% |

| Acetylation | Carbodiimide-mediated acylation | Acetyl chloride/anhydride, EDCI, HOBT, DCM, RT, 4 h | Mild conditions, good purity | 60-80% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.